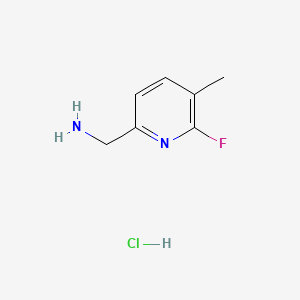
1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which include a fluorine atom and a methyl group attached to a pyridine ring. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its reactivity and stability .
Preparation Methods
The synthesis of 1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride typically involves several steps:
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production often involves large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize impurities.
Chemical Reactions Analysis
1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: The reactions often require specific catalysts and solvents to proceed efficiently.
Scientific Research Applications
1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(6-Fluoro-5-methylpyridin-2-yl)methanaminehydrochloride can be compared with other similar compounds:
Biological Activity
1-(6-Fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C7H9ClFN2
Molecular Weight: 176.61 g/mol
IUPAC Name: 1-(6-fluoro-5-methylpyridin-2-yl)methanamine; hydrochloride
Canonical SMILES: C1=CC(=C(N)C(=N1)C)F
The biological activity of 1-(6-Fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside, it can modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity: Studies have shown that derivatives of pyridine-based compounds can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, with IC50 values in the micromolar range .
- Neuroprotective Effects: Some studies suggest that similar compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
Several studies have explored the biological effects of 1-(6-Fluoro-5-methylpyridin-2-yl)methanamine hydrochloride and its analogs:
- Antitumor Efficacy in Murine Models: In a study evaluating the efficacy of various pyridine derivatives, it was found that certain analogs significantly reduced tumor growth in murine models, suggesting potential therapeutic applications in oncology .
- Mechanistic Insights into Antiproliferative Activity: A detailed investigation into the mechanism revealed that these compounds induce apoptosis in cancer cells through activation of intrinsic pathways, which was confirmed by flow cytometry assays showing increased markers for apoptosis .
- Targeting Specific Kinases: Research has indicated that related compounds effectively inhibit key kinases involved in cancer progression, such as mTORC and Pim kinases. This inhibition correlates with decreased cell proliferation in vitro across multiple cancer types .
Comparative Analysis
The table below summarizes the biological activity of 1-(6-Fluoro-5-methylpyridin-2-yl)methanamine hydrochloride compared to other similar compounds.
| Compound Name | IC50 (µM) | Targeted Cancer Type | Mechanism |
|---|---|---|---|
| 1-(6-Fluoro-5-methylpyridin-2-yl)methanamine hydrochloride | 0.65 - 2.41 | Breast Cancer (MCF-7) | Apoptosis induction |
| Doxorubicin | 0.12 - 0.78 | Various Cancers | DNA intercalation |
| Compound X (analog) | 0.15 - 1.00 | Leukemia | Kinase inhibition |
Properties
Molecular Formula |
C7H10ClFN2 |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
(6-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(4-9)10-7(5)8;/h2-3H,4,9H2,1H3;1H |
InChI Key |
XFZDALNFYQYCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















